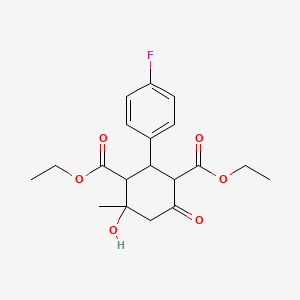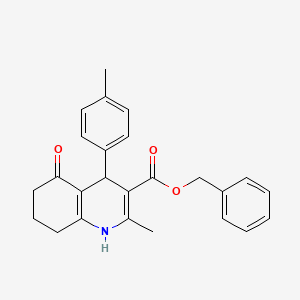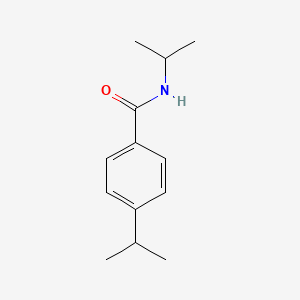![molecular formula C18H18N2O3 B4943723 methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate
Vue d'ensemble
Description
Methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, also known as MPH, is a chemical compound that has been widely studied for its potential therapeutic properties. MPH has shown promising results in various scientific research studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate is not fully understood. However, it has been suggested that methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate may act by inhibiting the activity of certain enzymes or by altering the expression of certain genes. Further research is needed to fully understand the mechanism of action of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate.
Biochemical and Physiological Effects:
methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate in lab experiments is its potential therapeutic properties. methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has shown promising results in various scientific research studies, making it a subject of interest for researchers in the field of medicinal chemistry. However, one limitation of using methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate and its potential side effects.
Orientations Futures
There are several future directions for research on methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate. One area of research is the development of new methods for synthesizing methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate. Another area of research is the investigation of the mechanism of action of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate. Additionally, further research is needed to fully understand the therapeutic potential of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate and its potential side effects. Further research is also needed to investigate the potential of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate as a treatment for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic properties, including antimicrobial, antifungal, and anticancer properties. methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has also shown potential as an anti-inflammatory and antioxidant agent. However, further research is needed to fully understand the mechanism of action of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, its potential toxicity, and its therapeutic potential.
Méthodes De Synthèse
The synthesis of methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate involves the reaction of hydrazinecarboxylic acid with 4-hydroxybenzaldehyde and cinnamaldehyde in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final product, methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate.
Applications De Recherche Scientifique
Methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been studied extensively for its potential therapeutic properties. It has been found to have antimicrobial, antifungal, and anticancer properties. methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has also shown potential as an anti-inflammatory and antioxidant agent. These properties make it a subject of interest for researchers in the field of medicinal chemistry.
Propriétés
IUPAC Name |
methyl N-[(Z)-[4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-18(21)20-19-14-16-9-11-17(12-10-16)23-13-5-8-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3,(H,20,21)/b8-5+,19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQNIYSEVQWMRH-DOOFWDELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl (2Z)-2-(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzylidene)hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)

![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)
![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
